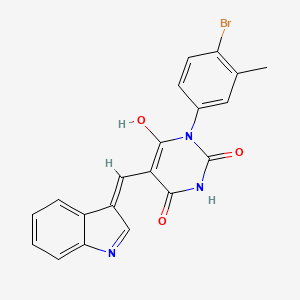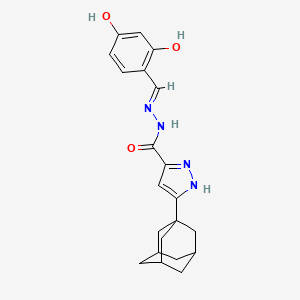methanone](/img/structure/B6069734.png)
[1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone, also known as DPM or Desoxypipradrol, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPM belongs to the class of piperidine-based compounds and has a similar structure to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
作用機序
[1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels can improve attention and focus, making [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone a potential treatment for ADHD.
Biochemical and Physiological Effects:
[1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone has been shown to increase dopamine levels in the brain, which can improve attention and focus. Additionally, [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone has been shown to increase the release of norepinephrine and serotonin, which can further improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone.
実験室実験の利点と制限
One advantage of using [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine reuptake. However, one limitation is that [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone is a synthetic compound and may not accurately reflect the effects of natural compounds in the brain.
将来の方向性
There are many potential future directions for research on [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone. One direction is to investigate the long-term effects of [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone on dopamine levels in the brain and its potential as a treatment for ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone and its potential as a therapeutic agent for other neurological disorders. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone.
合成法
The synthesis of [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-methoxyphenylmagnesium bromide followed by the addition of piperidine. This reaction yields [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone, which can be purified using standard laboratory techniques such as column chromatography.
科学的研究の応用
[1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone has been the focus of scientific research due to its potential therapeutic applications. Studies have shown that [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes [1-(3,5-dimethoxybenzoyl)-3-piperidinyl](3-methoxyphenyl)methanone a potential treatment for ADHD, as it can increase dopamine levels in the brain and improve attention and focus.
特性
IUPAC Name |
[1-(3,5-dimethoxybenzoyl)piperidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-18-8-4-6-15(10-18)21(24)16-7-5-9-23(14-16)22(25)17-11-19(27-2)13-20(12-17)28-3/h4,6,8,10-13,16H,5,7,9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGGGSMHQPTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6069662.png)
![3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B6069668.png)

![2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-ylacetonitrile hydrochloride](/img/structure/B6069689.png)
![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)


![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)